molecular formula C6H7BFNO3 B2908595 4-Fluoro-2-methoxypyridine-3-boronic acid CAS No. 2377610-44-9

4-Fluoro-2-methoxypyridine-3-boronic acid

Cat. No.: B2908595
CAS No.: 2377610-44-9
M. Wt: 170.93
InChI Key: KYBJCYUFUXUOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methoxypyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated pyridine ring. It is widely used as a building block in the synthesis of various biologically active molecules and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxypyridine-3-boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is highly efficient and allows for the formation of carbon-carbon bonds between the boronic acid and an aryl halide. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxypyridine-3-boronic acid primarily involves its ability to participate in cross-coupling reactions The boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalystThe compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-3-methoxypyridine-5-boronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

4-Fluoro-2-methoxypyridine-3-boronic acid is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and allows for the formation of diverse chemical structures. Compared to similar compounds, it offers greater versatility in synthetic applications and improved stability under various reaction conditions .

Properties

IUPAC Name

(4-fluoro-2-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBJCYUFUXUOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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